4-(4-Tert-butylphenyl)-1-hexylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Tert-butylphenyl)-1-hexylpiperidine is an organic compound that belongs to the class of piperidines. This compound is characterized by the presence of a piperidine ring substituted with a hexyl group and a tert-butylphenyl group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tert-butylphenyl)-1-hexylpiperidine typically involves the alkylation of piperidine with 4-tert-butylphenyl and hexyl groups. One common method is the reaction of 4-tert-butylphenylmagnesium bromide with 1-hexylpiperidine under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Tert-butylphenyl)-1-hexylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted piperidines depending on the electrophile used.
Scientific Research Applications
4-(4-Tert-butylphenyl)-1-hexylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Tert-butylphenyl)-1-hexylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl group but lacks the piperidine ring.
1-Hexylpiperidine: Contains the hexyl group and piperidine ring but lacks the tert-butylphenyl group.
Uniqueness
4-(4-Tert-butylphenyl)-1-hexylpiperidine is unique due to the combination of the tert-butylphenyl group and the hexylpiperidine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
112937-85-6 |
---|---|
Molecular Formula |
C21H35N |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)-1-hexylpiperidine |
InChI |
InChI=1S/C21H35N/c1-5-6-7-8-15-22-16-13-19(14-17-22)18-9-11-20(12-10-18)21(2,3)4/h9-12,19H,5-8,13-17H2,1-4H3 |
InChI Key |
VJHSWXRJFKQBIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CCC(CC1)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.